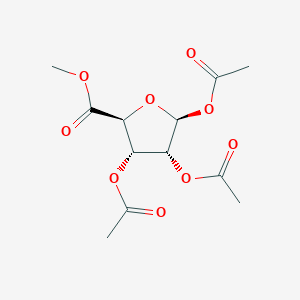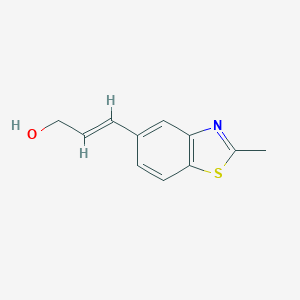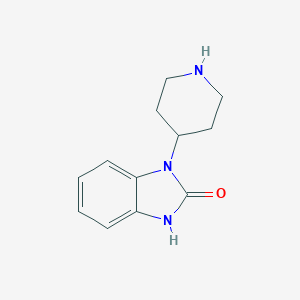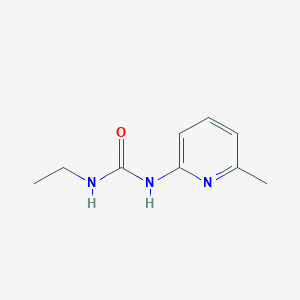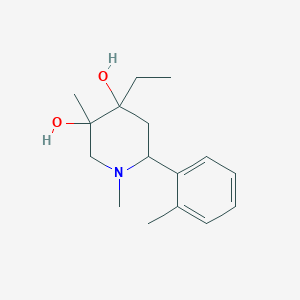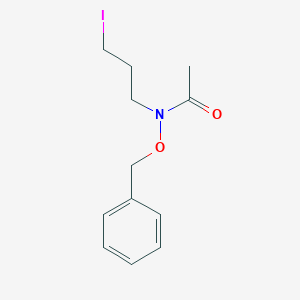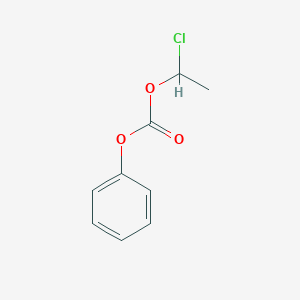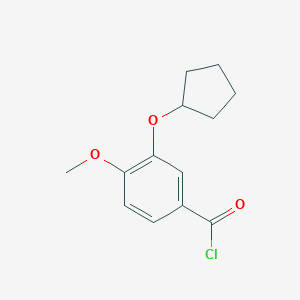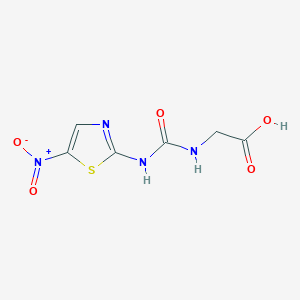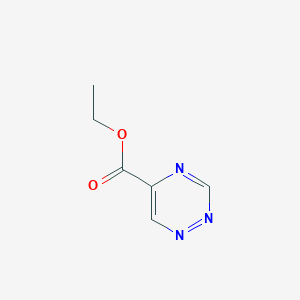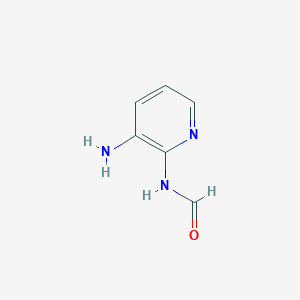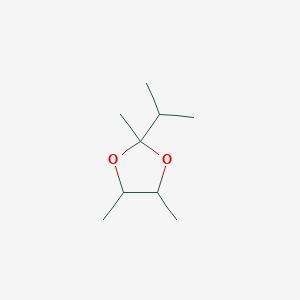
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes an isopropyl group and three methyl groups attached to a 1,3-dioxolane ring. It is commonly used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with diols. One common method involves the reaction of isobutyraldehyde with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale .
化学反应分析
Types of Reactions
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
科学研究应用
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals
作用机制
The mechanism of action of 2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures. This stability makes it useful as a protecting group for carbonyl compounds in organic synthesis. The compound can be easily removed under acidic conditions, allowing for the selective deprotection of functional groups. Its molecular targets include carbonyl groups, and it participates in pathways involving acetalization and deprotection reactions .
相似化合物的比较
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Similar structure but lacks the isopropyl group.
2,2,4-Trimethyl-1,3-dioxane: Contains a dioxane ring instead of a dioxolane ring.
2-Isopropyl-2,4,5-trimethyl-1,3-dioxane: Similar structure but with a dioxane ring.
Uniqueness
2-Isopropyl-2,4,5-trimethyl-1,3-dioxolane is unique due to the presence of both an isopropyl group and three methyl groups on the dioxolane ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
属性
IUPAC Name |
2,4,5-trimethyl-2-propan-2-yl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)9(5)10-7(3)8(4)11-9/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQLZSGYMNBJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
